molecular formula C8H11N3O4 B052553 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid CAS No. 526203-29-2

4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid

Cat. No. B052553
CAS RN: 526203-29-2
M. Wt: 216.21 g/mol
InChI Key: GFORSNBMYCLGIE-BMSJAHLVSA-N
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Description

4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid (NTMTB) is a chemical compound that has gained attention in scientific research due to its potential as a useful tool for studying certain biological processes. In

Mechanism of Action

4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid inhibits PRMT5 by binding to the enzyme's active site. This prevents the enzyme from carrying out its normal function of adding methyl groups to arginine residues on proteins. As a result, the activity of PRMT5 is reduced, leading to downstream effects on biological processes that depend on its activity.
Biochemical and Physiological Effects:
The inhibition of PRMT5 by 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid has been shown to have various effects on cellular processes. For example, it has been found to reduce the proliferation of cancer cells, suggesting that PRMT5 may play a role in cancer development. Additionally, 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid has been shown to promote the differentiation of certain types of cells, indicating that PRMT5 may be involved in this process as well.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid in lab experiments is its specificity for PRMT5. This allows researchers to investigate the function of this enzyme without affecting other enzymes or cellular processes. Additionally, 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid is a reversible inhibitor, which means that its effects on PRMT5 can be easily reversed by removing the compound from the system.
However, there are also limitations to using 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid in lab experiments. For example, its potency as an inhibitor may vary depending on the specific experimental conditions. Additionally, the compound may have off-target effects on other proteins or cellular processes, which could complicate the interpretation of results.

Future Directions

There are several future directions for research on 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid and its effects on PRMT5. One area of interest is the role of PRMT5 in cancer development, and whether 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid or other PRMT5 inhibitors could be used as potential cancer therapies. Additionally, researchers may investigate the effects of PRMT5 inhibition on other cellular processes, such as immune function or tissue regeneration. Finally, the development of more potent and specific PRMT5 inhibitors could lead to further insights into the function of this enzyme and its role in biological processes.

Synthesis Methods

4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid can be synthesized by reacting 4-nitro-5-propyl-2-pyrazolecarboxylic acid with trideuteriomethyl iodide and triethylamine in acetonitrile. The resulting compound can be purified using column chromatography.

Scientific Research Applications

4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid has been used in scientific research as a tool for studying the activity of certain enzymes. Specifically, it has been found to inhibit the activity of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a role in various biological processes such as gene expression and cell differentiation. By inhibiting PRMT5, 4-Nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid can be used to investigate the function of this enzyme and its role in these processes.

properties

IUPAC Name

4-nitro-5-propyl-2-(trideuteriomethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-4-5-6(11(14)15)7(8(12)13)10(2)9-5/h3-4H2,1-2H3,(H,12,13)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFORSNBMYCLGIE-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=C(C(=N1)CCC)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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